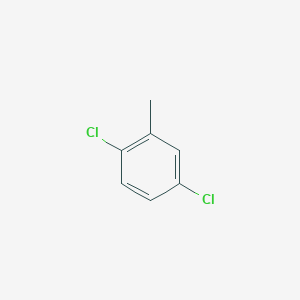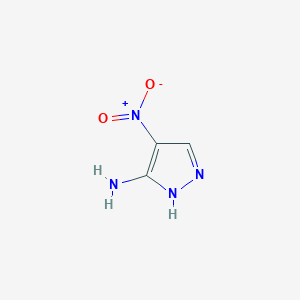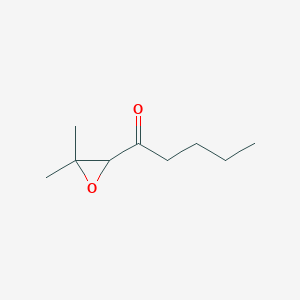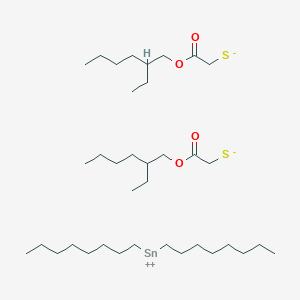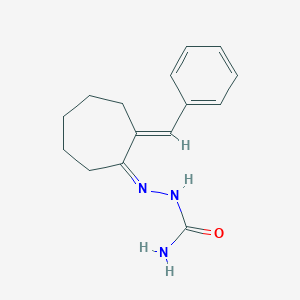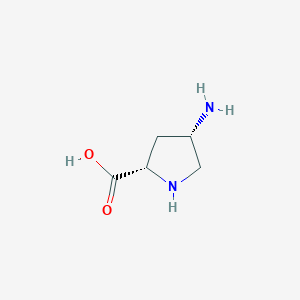
チアゾール-4-イルメタンアミン
概要
説明
Thiazol-4-ylmethanamine is a useful research compound. Its molecular formula is C4H6N2S and its molecular weight is 114.17 g/mol. The purity is usually 95%.
The exact mass of the compound Thiazol-4-ylmethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Thiazol-4-ylmethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thiazol-4-ylmethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
殺菌活性
チアゾール-4-イルメタンアミン誘導体は、その殺菌活性について設計および合成されてきた . これらの化合物は、Fusarium oxysporum、Sclerotinia sclerotiorum、Botrytis cinerea、Colletotrichum fragariae、Alternaria alternata、Penicillium digitatum、Curvularia lunata、およびCurvularia mebaldsiiなどの様々な真菌に対して感受性を示している . 特に、化合物2,4-ジクロロ-N-((2-フェニルチアゾール-4-イル)メチル)ベンゼンスルホンアミドは、C. lunata、B. cinerea、およびS. sclerotiorumに対して最高の生物活性を示した .
医薬品および生物活性
チアゾールとその誘導体は、様々な分野における幅広い用途から、注目を集めている . これらは、抗菌性、抗レトロウイルス性、抗真菌性、抗癌性、抗糖尿病性、抗炎症性、抗アルツハイマー性、降圧性、抗酸化性、および肝保護活性を含む医薬品および生物活性を有する .
農薬用途
チアゾールは、農薬分野で使用されている . それらは、ビタミンBやペニシリンなどの様々な天然物における顕著な構造的特徴である .
工業用途
チアゾールは、工業分野で用途を見出してきた . それらは、光増感剤、ゴム加硫、液晶、センサー、日焼け止め、触媒、染料、顔料、および発色団の分野で使用されている .
写真感光剤
Safety and Hazards
Thiazol-4-ylmethanamine has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
将来の方向性
作用機序
Target of Action
Thiazol-4-ylmethanamine, also known as 1,3-thiazol-4-ylmethanamine, is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) . .
Mode of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that Thiazol-4-ylmethanamine may interact with multiple targets, leading to various changes at the cellular level.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of Thiazol-4-ylmethanamine.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may have various effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
Thiazol-4-ylmethanamine plays a crucial role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential interactions with enzymes involved in metabolic pathways, such as those in the glycolytic pathway. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. Thiazol-4-ylmethanamine’s interactions with proteins can also affect protein folding and stability, which are critical for proper cellular function .
Cellular Effects
Thiazol-4-ylmethanamine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the expression of genes involved in metabolic processes, leading to changes in cellular metabolism. Additionally, thiazol-4-ylmethanamine has been observed to impact cell signaling pathways that regulate cell growth and differentiation .
Molecular Mechanism
The molecular mechanism of thiazol-4-ylmethanamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, thiazol-4-ylmethanamine can bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activity. This binding can result in conformational changes in the enzyme structure, affecting its function. Furthermore, thiazol-4-ylmethanamine can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of thiazol-4-ylmethanamine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazol-4-ylmethanamine remains relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to thiazol-4-ylmethanamine in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of thiazol-4-ylmethanamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, thiazol-4-ylmethanamine can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen .
Metabolic Pathways
Thiazol-4-ylmethanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo phase I and phase II metabolic reactions, which include oxidation, reduction, and conjugation processes. These metabolic pathways help in the biotransformation of thiazol-4-ylmethanamine, making it more hydrophilic and easier to excrete from the body. The interactions with metabolic enzymes can also affect the levels of metabolites and the overall metabolic flux .
Transport and Distribution
Within cells and tissues, thiazol-4-ylmethanamine is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of thiazol-4-ylmethanamine within specific cellular compartments can influence its activity and function. For example, its interaction with membrane transporters can affect its uptake and distribution within different tissues .
Subcellular Localization
The subcellular localization of thiazol-4-ylmethanamine is crucial for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization signals ensure that thiazol-4-ylmethanamine reaches the appropriate site of action, where it can exert its effects on cellular processes. The subcellular distribution of thiazol-4-ylmethanamine can also impact its interactions with other biomolecules and its overall efficacy .
特性
IUPAC Name |
1,3-thiazol-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2S/c5-1-4-2-7-3-6-4/h2-3H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEQTUUFQKDATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20567726 | |
| Record name | 1-(1,3-Thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16188-30-0 | |
| Record name | 1-(1,3-Thiazol-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20567726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-thiazol-4-ylmethanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



